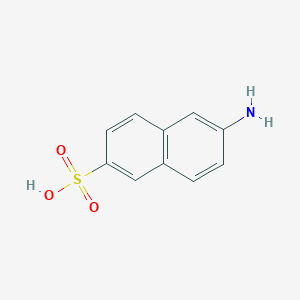

6-Aminonaphthalene-2-sulfonic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

6-Aminonaphthalene-2-sulfonic acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-6-sulfonic acid. The reaction is typically carried out under conditions similar to those used for the synthesis of Tobias acid . The process involves heating the starting material with ammonium salts, which facilitates the substitution of the hydroxyl group with an amino group.

Industrial Production Methods

In industrial settings, the production of this compound involves the sulfonation of 1-aminonaphthalene with sulfuric acid. This method yields a mixture of 1,6- and 6,8-disulfonic acids, which can be separated and purified to obtain the desired product .

化学反应分析

Types of Reactions

6-Aminonaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various nucleophiles.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Azo dyes and other substituted naphthalene derivatives.

科学研究应用

Synthesis of Dyes

6-ANSA is primarily used as a precursor in the synthesis of various dyes. Its sulfonic acid group enhances the solubility of the resulting dyes, making them suitable for textile applications. The compound is involved in the production of azo dyes, which are widely used due to their vivid colors and stability.

Case Study: Azo Dye Production

A study demonstrated that 6-ANSA can be utilized to synthesize azo dyes through diazotization reactions. For instance, combining 6-ANSA with diazonium salts leads to the formation of stable azo compounds that are effective in dyeing textiles. This process highlights the compound's role in the textile industry, where colorfastness and solubility are critical .

Environmental Remediation

The biodegradation of 6-ANSA has been extensively studied due to its environmental impact. Various bacterial strains have shown the capability to degrade this compound, making it a subject of interest for bioremediation efforts.

Case Study: Biodegradation by Pseudomonas spp.

Research indicated that mutualistic interactions between two strains of Pseudomonas effectively degraded 6-ANSA. Strain BN6 initiated the breakdown process by converting 6-ANSA into 5-aminosalicylate, which was subsequently further degraded by another strain, BN9. This sequential degradation pathway illustrates the potential of using specific bacterial consortia for treating wastewater contaminated with aromatic amines .

Biochemical Applications

In biochemistry, 6-ANSA serves as a fluorescent probe and an activator for various enzymatic reactions. Its ability to quench fluorescence makes it useful in studying enzyme kinetics and mechanisms.

Case Study: Enzyme Activity Monitoring

A study utilized 6-ANSA as an activator for pyruvate oxidase, demonstrating its effectiveness in enhancing enzyme activity while simultaneously providing insights into reaction dynamics through fluorescence quenching . This application showcases its utility in biochemical assays and research.

Industrial Applications

Beyond dye synthesis and environmental applications, 6-ANSA finds use in various industrial processes, including:

- Synthesis of Pharmaceuticals : It acts as an intermediate in producing pharmaceutical compounds.

- Agricultural Chemicals : Used in developing agrochemicals due to its chemical reactivity.

作用机制

The mechanism of action of 6-Aminonaphthalene-2-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of both amino and sulfonic acid functional groups. These groups allow the compound to act as a nucleophile in substitution reactions and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

相似化合物的比较

Chemical Identity :

- Molecular Formula: C₁₀H₉NO₃S

- Molecular Weight : 223.25 g/mol

- Synonyms: Broenner’s acid, 2-Naphthylamine-6-sulfonic acid, 6-Amino-2-naphthalenesulfonic acid .

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Biodegradation Pathways

- This compound: Degraded by Pseudomonas BN6 via regioselective 1,2-dioxygenation to 5-aminosalicylic acid, which is further mineralized by Flavobacterium BN9 . Complete degradation achieved within 5 days under microaerophilic conditions .

- Hydroxynaphthalene Sulfonates :

Solvent Sensitivity and Electronic Effects

- The N-phenyl-N-methyl derivative of this compound exhibits amplified solvent polarity sensitivity due to enhanced charge separation from the aromatic ring .

- Unsubstituted amino derivatives show linear Lippert plots, indicating dominant general solvent effects, whereas halogenated analogs (e.g., 6-chloro) display nonlinear behavior due to specific solvent interactions .

Structural and Crystallographic Comparisons

- Alkali Metal Salts: Potassium and sodium salts of this compound form layered structures with distinct coordination patterns, influencing solubility and thermal stability . Hydroxynaphthalene sulfonate salts exhibit stronger hydrogen-bonding networks, enhancing crystallinity compared to amino-substituted analogs .

Toxicity and Regulatory Considerations

- This compound: Classified as a non-hazardous lab chemical but requires specialized wastewater treatment due to aromatic sulfonate persistence .

生物活性

6-Aminonaphthalene-2-sulfonic acid (6-AMSA), also known as Bronner's acid, is an organic compound characterized by its amino and sulfonic acid functional groups attached to a naphthalene ring. This compound has garnered attention for its diverse biological activities, particularly in cancer research and microbial degradation processes. This article explores the biological activity of 6-AMSA, including its mechanisms of action, applications in drug synthesis, and its role in environmental microbiology.

- Molecular Formula : C₁₀H₉NO₃S

- Molecular Weight : 223.25 g/mol

- Solubility : Approximately 0.12 g/L at 20°C

Antitumor Activity

Research indicates that 6-AMSA serves as a precursor in the synthesis of diaryl urea derivatives, which exhibit significant in vitro antitumor activity . These derivatives are believed to interact with various biological targets, although the specific mechanisms remain under investigation. For instance, studies have shown that compounds derived from 6-AMSA can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

The antitumor effects of 6-AMSA derivatives may involve:

- Inhibition of Cell Cycle Regulators : Similar compounds have been shown to down-regulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in malignant cells, enhancing their potential as chemotherapeutic agents .

Biodegradation Studies

6-AMSA has been studied for its biodegradability by various microorganisms. Notably, two strains of Pseudomonas have demonstrated the ability to completely degrade 6-AMSA through mutualistic interactions. The degradation pathway involves the initial conversion of 6-AMSA into 5-aminosalicylate, which is further metabolized by other microbial strains .

| Microbial Strain | Initial Product | Final Product |

|---|---|---|

| Pseudomonas BN6 | 5-Aminosalicylate | Complete degradation |

| Pseudomonas BN9 | N/A | Complete degradation |

This microbial activity highlights the potential use of 6-AMSA in bioremediation strategies for environments contaminated with aromatic sulfonic acids.

Cancer Research

A significant study explored the effects of 6-AMSA derivatives on various cancer cell lines, including HT-29 colon cancer cells. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis under specific conditions, suggesting their potential as therapeutic agents .

Microbial Degradation

Another study focused on the complete biodegradation of 6-AMSA by mixed cultures of Pseudomonas. The research demonstrated that under sulfate-limited conditions, these bacteria could utilize 6-AMSA as a sole carbon source, showcasing their metabolic flexibility and potential applications in bioremediation .

常见问题

Basic Research Questions

Q. What microbial degradation pathways are involved in the mineralization of 6A2NS?

- Methodological Answer : The complete degradation of 6A2NS requires a mutualistic interaction between bacterial strains. Strain BN6 initiates regioselective oxidation at the 1,2-position of the naphthalene ring, converting 6A2NS to 5-aminosalicylic acid (5AS). Strain BN9 subsequently degrades 5AS. Experimental validation involves isolating co-cultures, monitoring metabolite accumulation via HPLC, and verifying mineralization through CO₂ production assays .

Q. What spectroscopic techniques are used to study solvent polarity effects on 6A2NS derivatives?

- Methodological Answer : Fluorescence spectroscopy, combined with Lippert-Mataga plots, is employed to analyze solvent sensitivity. For example, the N-phenyl-N-methyl derivative of 6A2NS exhibits enhanced polarity sensitivity due to increased charge separation. Measurements in ethanol-water mixtures and comparisons with unsubstituted analogs are critical for distinguishing general vs. specific solvent effects .

Q. How are azo dye derivatives of 6A2NS synthesized and characterized?

- Methodological Answer : Derivatives like Acid Green 12 are synthesized via diazo coupling reactions, where 6A2NS acts as a sulfonic acid precursor. Regioselectivity is confirmed using NMR spectroscopy, while purity is assessed via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can kinetic discrepancies in 6A2NS degradation between suspended and immobilized bacterial systems be resolved?

- Methodological Answer : Immobilized systems often show reduced mass transfer rates compared to suspended cultures. To address discrepancies, measure CO₂ production rates under identical conditions and apply Michaelis-Menten kinetics with adjustments for diffusion limitations. Use immobilized cell bioreactors with controlled pore sizes to optimize substrate accessibility .

Q. What experimental strategies ensure reproducibility in microbial consortia studies for 6A2NS degradation?

- Methodological Answer : Maintain stability by using mixed cultures with >10 strains (e.g., Flavobacterium, Pseudomonas, Bacillus) and serial subculturing in minimal media. Monitor degradation efficiency via UV-Vis spectroscopy (loss of 6A2NS absorbance at 290 nm) and track community dynamics via 16S rRNA sequencing .

Q. How do unexpected metabolites arise during 6A2NS biodegradation, and how are they identified?

- Methodological Answer : Black polymer accumulation in monocultures of strain BN6 indicates incomplete degradation. Use GC-MS to identify non-stoichiometric metabolites (e.g., hydroxylated intermediates) and compare retention times with synthetic standards. Enzyme assays (e.g., dioxygenase activity in BN6) clarify substrate specificity .

Q. What computational models predict the environmental fate of 6A2NS and its derivatives?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates based on substituent electronic effects (e.g., amino vs. sulfonic acid groups). Validate with experimental half-life data from river water microcosms .

Q. Data Contradiction Analysis

Q. Why do some co-cultures lose 6A2NS degradation capability over time?

- Key Insights : Smaller co-cultures (4–5 strains) may lack metabolic redundancy, leading to functional collapse. In contrast, an 11-strain consortium remains stable due to cross-feeding and niche partitioning. Validate via metatranscriptomics to identify critical pathways (e.g., 5AS metabolism in BN9) .

Q. How to reconcile conflicting reports on substrate specificity of 6A2NS-degrading enzymes?

- Resolution : Strain BN6’s enzyme activity varies with adaptation time. Prolonged exposure to 6A2NS broadens substrate range (e.g., oxidation of 5-, 7-, or 8-substituted naphthalenes). Use enzyme purification (e.g., 1,2-dihydroxynaphthalene dioxygenase) and in vitro assays to confirm regiospecificity .

Q. Tables for Key Data

| Degradation Efficiency in Different Systems |

|---|

| System Type |

| -------------- |

| Suspended BN6/BN9 |

| Immobilized BN6/BN9 |

| 11-Strain Consortium |

| Fluorescence Properties of 6A2NS Derivatives |

|---|

| Derivative |

| -------------- |

| 6A2NS (unsubstituted) |

| N-Ph-N-Me-6A2NS |

属性

IUPAC Name |

6-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRCUIXRUXGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044743 | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-00-5, 52365-47-6 | |

| Record name | 6-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K80BTS68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。